

Everolimus-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B8101703

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical evaluation of **Everolimus-d4**, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus. This document details the typical specifications found on a Certificate of Analysis, outlines the experimental protocols for purity determination, and illustrates key related processes and pathways.

Introduction to Everolimus-d4

Everolimus-d4 is a stable, isotopically labeled form of Everolimus, where four hydrogen atoms have been replaced with deuterium.^[1] This modification results in a higher molecular weight (962.25 g/mol) compared to the parent compound.^{[1][2]} It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring (TDM) of Everolimus in patient samples, typically whole blood.^{[2][3][4]} The use of a stable-labeled internal standard like **Everolimus-d4** is considered the best practice to minimize variability and mitigate potential matrix interferences during analysis, ensuring higher accuracy and reproducibility.^{[2][3]}

Everolimus itself is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.^{[5][6][7]} By inhibiting the mTORC1 complex, Everolimus exerts its immunosuppressive effects in organ transplantation and its anti-proliferative activity in various cancers.^{[4][7][8]}

Certificate of Analysis: Data Summary

A Certificate of Analysis (CoA) for **Everolimus-d4** provides critical data on its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA.

Table 1: Typical Physical and Chemical Properties

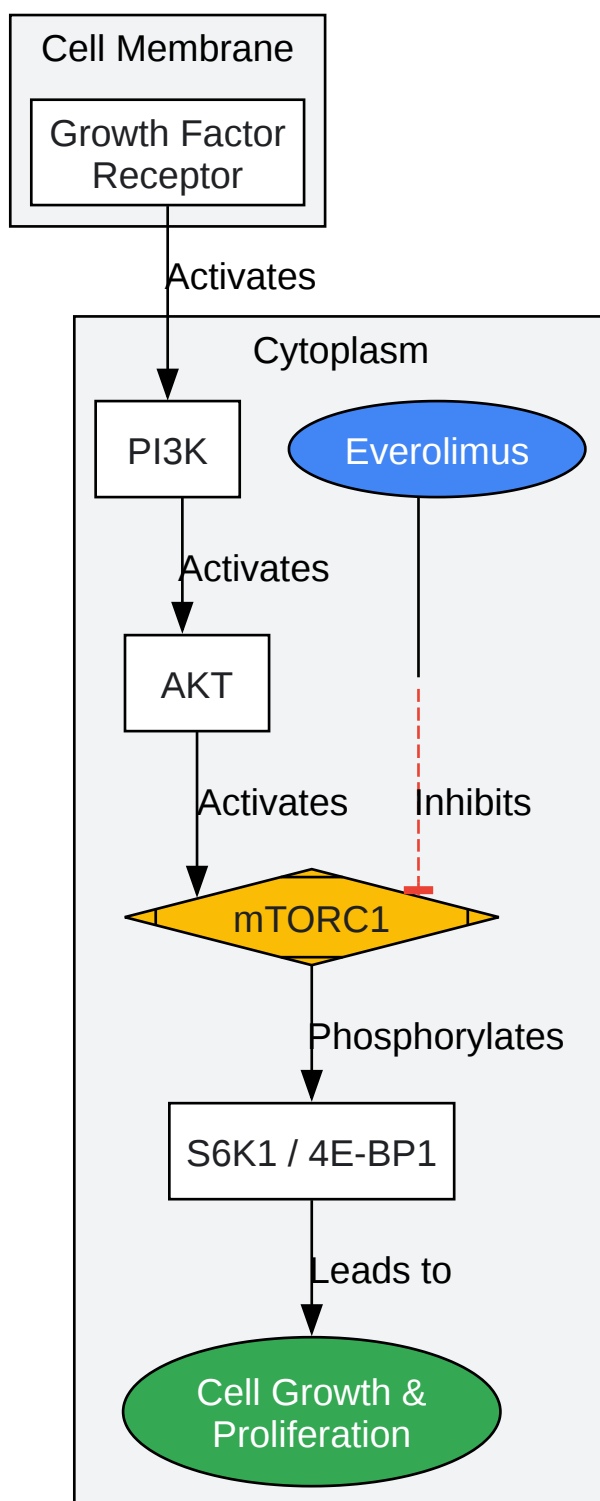
Parameter	Specification	Source
Chemical Name	Rapamycin, 42-O-(2-hydroxyethyl-1,1,2,2-d4)-	[1]
CAS Number	1338452-54-2	[1][2]
Molecular Formula	C ₅₃ H ₇₉ D ₄ NO ₁₄	[1]
Molecular Weight	962.25	[1][2]
Appearance	White to off-white solid	[1]

Table 2: Analytical Data and Purity Specifications

Parameter	Method	Typical Specification	Source
Purity	LC-MS	≥97.0% (e.g., 97.88%)	[1]
Isotopic Enrichment	Mass Spectrometry	≥98.0% (≥99% d ₁ -d ₄)	[1][4]
Identity Confirmation	¹ H NMR, LC-MS	Consistent with structure	[1]

Signaling Pathway of Everolimus

Everolimus functions by inhibiting the mTOR signaling pathway, which is often dysregulated in cancer. It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis, cell proliferation, and angiogenesis.[6][9]



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus on mTORC1.

Experimental Protocols for Purity and Analysis

The purity and concentration of **Everolimus-d4** are typically determined using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This method is used to separate Everolimus from any potential impurities. While specific methods for the deuterated form are not extensively published, they are based on established protocols for Everolimus.

Table 3: Example RP-HPLC Protocol

Parameter	Description
Instrumentation	HPLC system with UV-Vis Detector
Column	Symmetry ODS C18 (4.6mm × 250mm, 5µm) [10]
Mobile Phase	Methanol:Phosphate Buffer (35:65 v/v) [10] or Acetonitrile:Methanol mixture [11]
Flow Rate	1.0 mL/min [11] [12]
Detection Wavelength	235 nm [10] , 268 nm [12] , or 285 nm [11]
Injection Volume	10 µL [13]
Diluent	Mobile Phase
Typical Retention Time	~3.0 - 3.8 minutes [10] [11] [12]

Protocol Steps:

- **Standard Preparation:** Accurately weigh and dissolve **Everolimus-d4** reference standard in the diluent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).[\[10\]](#)[\[13\]](#)
- **Chromatography:** Equilibrate the HPLC system with the mobile phase.

- **Injection:** Inject the prepared standard solution into the HPLC system.
- **Data Analysis:** Record the chromatogram and determine the area of the **Everolimus-d4** peak. Purity is calculated by dividing the main peak area by the total area of all peaks.

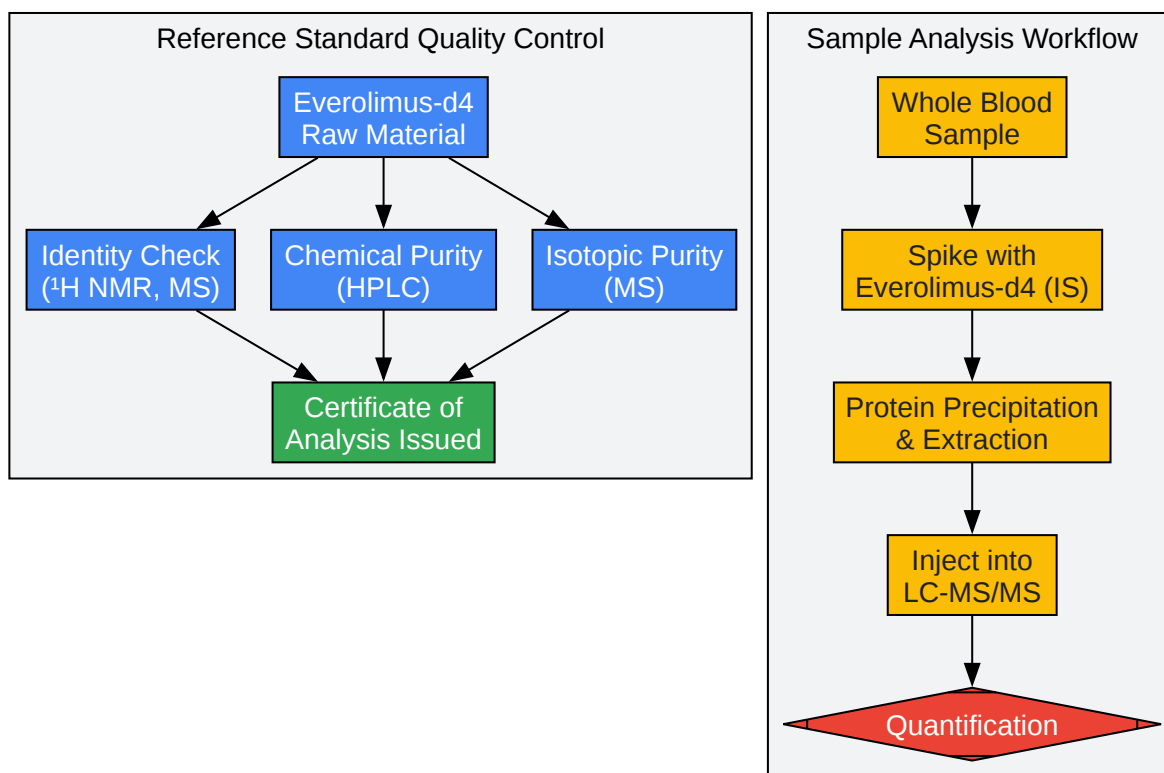
LC-MS/MS is the gold standard for quantifying Everolimus in biological matrices, using **Everolimus-d4** as an internal standard. The same technique is used to confirm the identity and isotopic purity of the standard itself.

Table 4: Example LC-MS/MS Protocol

Parameter	Description
Instrumentation	LC system coupled to a Triple Quadrupole Mass Spectrometer[14]
Sample Preparation	Protein precipitation (e.g., with Zinc Sulfate and Acetonitrile)[15][16]
Column	C18 column (e.g., Waters Symmetry C18)[15]
Mobile Phase A	2-4 mM Ammonium Acetate with 0.1% Formic Acid in Water[15][17]
Mobile Phase B	Acetonitrile/Methanol (50:50 v/v) with additives[17] or Methanol with additives[15]
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Everolimus-d4: Precursor Ion (m/z) 979.6 → Product Ion (m/z) 912.5[14] Everolimus (non-labeled): Precursor Ion (m/z) 975.6 → Product Ion (m/z) 908.5[14][16]

Analytical Workflow and Quality Control

The process of verifying an **Everolimus-d4** standard and using it for sample analysis involves a structured workflow.



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Caption: Quality control workflow for **Everolimus-d4** standard and its use in sample analysis.

Conclusion

The Certificate of Analysis for **Everolimus-d4** provides essential data confirming its identity, high chemical purity, and isotopic enrichment, which are prerequisites for its use as a reliable internal standard. The analytical methods, primarily RP-HPLC and LC-MS/MS, are well-established and validated to ensure accurate performance. For researchers and drug development professionals, understanding these parameters and protocols is fundamental to achieving precise and reproducible quantification of Everolimus in both preclinical and clinical settings.

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